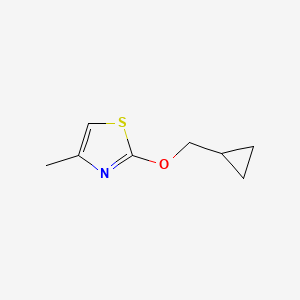
2-(Cyclopropylmethoxy)-4-methyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylmethoxy)-4-methyl-1,3-thiazole is a compound that belongs to the thiazole class of heterocyclic compounds. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms. The specific structure of 2-(Cyclopropylmethoxy)-4-methyl-1,3-thiazole suggests that it may have interesting chemical properties and potential biological activities, as indicated by the research on related thiazole derivatives.
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions and the use of various starting materials. For instance, the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a related compound, was achieved through chemical transformations starting from 2-amino-4-(chloromethyl)thiazole . Another example is the synthesis of 4-methylthio-5-acylthiazoles, which was reported to proceed via cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of a base . These methods highlight the versatility of thiazole chemistry and the potential approaches that could be adapted for the synthesis of 2-(Cyclopropylmethoxy)-4-methyl-1,3-thiazole.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be complex and may exhibit interesting features such as tautomerism. For example, the structure of N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was characterized by X-ray diffraction, IR-NMR spectroscopy, and quantum chemical computational methods . Such detailed structural analysis is crucial for understanding the properties and reactivity of thiazole compounds.
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, which can be utilized to synthesize a wide range of biologically active molecules. The multicomponent reactions (MCRs) methodology is one such approach that has been used to synthesize 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, demonstrating the efficiency of MCRs in thiazole chemistry . This suggests that similar methodologies could be applied to synthesize and modify the structure of 2-(Cyclopropylmethoxy)-4-methyl-1,3-thiazole.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For instance, the presence of substituents such as methoxy groups and cyclopropyl rings can affect the compound's solubility, stability, and reactivity. The antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid showed significant activity, indicating the potential of thiazole derivatives as antimicrobial agents . Additionally, the enantioselectivity observed in (methoxyalkyl)thiazoles as 5-lipoxygenase inhibitors highlights the importance of stereochemistry in the biological activity of thiazole compounds .
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Techniques
Researchers have developed methods for synthesizing thiazole derivatives, including "2-(Cyclopropylmethoxy)-4-methyl-1,3-thiazole", that contribute significantly to heterocyclic chemistry. These methods enable the production of compounds with potential applications in pharmaceuticals and materials science. For example, Katner and Brown (1990) described a novel preparation of thiazolo[5,4-c]pyridines, showcasing the versatility of thiazole derivatives in synthesizing complex heterocycles (Katner & Brown, 1990).
Antimicrobial and Biological Activities
Several studies have investigated the antimicrobial and biological activities of thiazole derivatives. Cukurovalı et al. (2002) studied the antimicrobial activity of novel Schiff base ligands containing thiazole rings, finding some compounds active against various microorganisms. This highlights the potential of thiazole derivatives in developing new antimicrobial agents (Cukurovalı et al., 2002).
Pharmacological Evaluation
The pharmacological properties of thiazole derivatives have been evaluated, with some compounds showing promising anti-inflammatory, analgesic, and antimicrobial activities. Kumar and Panwar (2015) synthesized bis-heterocyclic derivatives of cyclopropane with thiadiazole moieties, demonstrating varied biological activities and highlighting the therapeutic potential of these compounds (Kumar & Panwar, 2015).
Antioxidant Studies
Research on lignan conjugates via cyclopropanation has shown that certain thiazole-containing compounds exhibit significant antioxidant properties, indicating their potential use in addressing oxidative stress-related conditions (Raghavendra et al., 2016).
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-6-5-11-8(9-6)10-4-7-2-3-7/h5,7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLRFCPGPLJVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)-4-methyl-1,3-thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

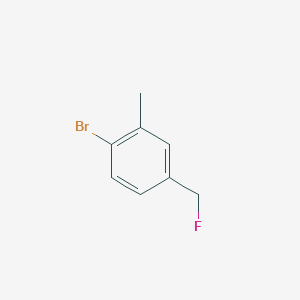
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/no-structure.png)
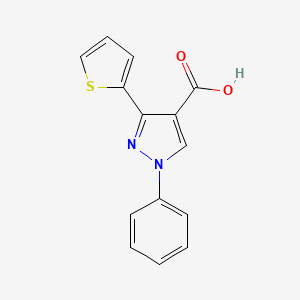
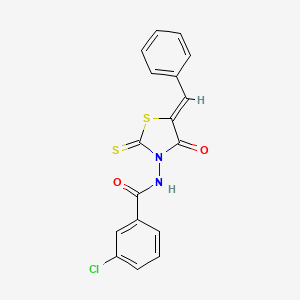
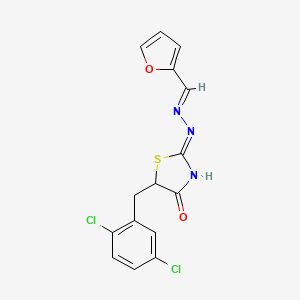
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile](/img/structure/B2517913.png)
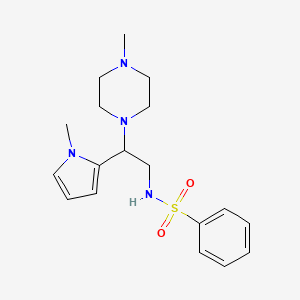
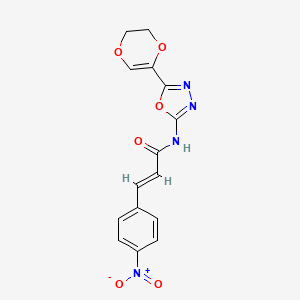
![1-butyl-5-(4-ethylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2517919.png)
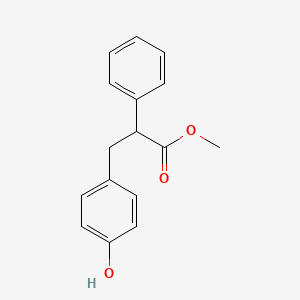
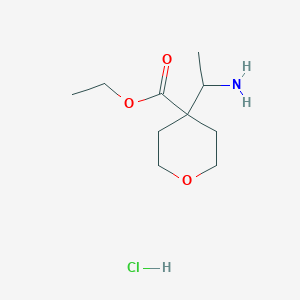
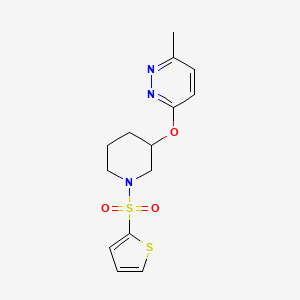
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide](/img/structure/B2517926.png)
![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2517927.png)